

Performance comparison of Acid Black 107 on wool vs. nylon

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Compound of Interest

Compound Name: Acid Black 107

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Performance Showdown: Acid Black 107 on Wool vs. Nylon

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A Comparative Analysis of **Acid Black 107** Dyeing Performance on Protein and Polyamide Fibers

This guide offers a detailed comparison of the performance of **Acid Black 107**, a premetallized 1:2 metal-complex acid dye, on two widely used textile fibers: wool and nylon. The following sections provide a comprehensive overview of the dye's properties, its performance metrics on each fiber, detailed experimental protocols for dyeing and fastness testing, and a visualization of the dyeing mechanism. This document is intended for researchers, scientists, and textile industry professionals.

Introduction to Acid Black 107

Acid Black 107 is an anionic dye characterized by its good light and wet fastness properties, making it a popular choice for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.^{[1][2]} Its molecular structure includes a chromium complex, which contributes to its high fastness ratings.^[1] The dyeing process for both wool and nylon relies on the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers under acidic or neutral conditions.^{[3][4]}

Comparative Performance Data

The following tables summarize the key performance indicators of **Acid Black 107** on wool and provide insights into its expected performance on nylon based on available data for this class of dyes.

Colorfastness Properties

Colorfastness is a critical measure of a dyed material's ability to resist fading or color change under various conditions. The data for wool is derived from standardized ISO testing methods. [5][6] While specific numerical data for **Acid Black 107** on nylon is not readily available in a comparative format, 1:2 metal-complex acid dyes are known for their very good light and wash fastness on polyamide fibers. [2][7]

Fastness Test	Test Method	Wool Rating	Nylon (Expected Performance)
Lightfastness	ISO 105-B02	7-8	Very Good
Washfastness (Soaping)	ISO 105-C06	5 (Color Change), 4-5 (Staining)	Very Good
Perspiration	ISO 105-E04	5 (Color Change), 4-5 (Staining)	Good to Very Good
Alkali Resistance	ISO 105-E04	5	Good
Oxygen Bleaching	ISO 105-N01	4-5	Good

Dyeing Characteristics

Exhaustion and fixation are key parameters in the dyeing process, indicating the amount of dye absorbed by the fiber and the amount that is permanently fixed. Studies on various acid dyes have shown that nylon generally exhibits higher percentage exhaustion compared to wool. [3][8] A qualitative observation also notes that in a mixed dye bath, nylon will appear a slightly deeper shade than wool, suggesting a strong affinity for the dye. [5]

Parameter	Wool	Nylon
Typical Dyeing pH	5.0 - 6.0	5.5 - 7.0
Dye Exhaustion	Good	Generally higher than wool
Fixation	Good	Good
Leveling Properties	Good	Good with controlled dyeing conditions

Experimental Protocols

The following are detailed methodologies for the dyeing of wool and nylon with **Acid Black 107** and for the subsequent fastness testing.

Dyeing Protocol for Wool

- Preparation of Dyebath: Prepare a dyebath with a liquor ratio of 40:1.
- Auxiliaries: Add 1% (on weight of fiber, o.w.f.) of a leveling agent and 5% (o.w.f.) of Glauber's salt (sodium sulfate).
- pH Adjustment: Adjust the pH of the dyebath to 5.5 using acetic acid.
- Dye Addition: Add the pre-dissolved **Acid Black 107** dye solution.
- Dyeing Process:
 - Introduce the wetted wool yarn or fabric into the cold dyebath.
 - Raise the temperature to 98°C at a rate of 1.5°C/minute.
 - Maintain this temperature for 60 minutes.
- Rinsing and Drying:
 - Cool the dyebath down to 70°C.
 - Rinse the dyed wool thoroughly with warm and then cold water.

- Hydroextract and air dry.

Dyeing Protocol for Nylon

- Preparation of Dyebath: Prepare a dyebath with a liquor ratio of 40:1.
- Auxiliaries: Add 1% (o.w.f.) of a leveling agent.
- pH Adjustment: Adjust the initial pH of the dyebath to 6.5 with acetic acid or a suitable buffer.
- Dye Addition: Add the pre-dissolved **Acid Black 107** dye solution.
- Dyeing Process:
 - Introduce the wetted nylon yarn or fabric into the dyebath at 40°C.
 - Raise the temperature to 100°C at a rate of 1.5°C/minute.
 - Maintain this temperature for 45-60 minutes.
 - For improved exhaustion, the pH can be gradually lowered to 4.5-5.0 towards the end of the dyeing cycle.^[9]
- Rinsing and Drying:
 - Cool the dyebath to 70°C.
 - Rinse the dyed nylon thoroughly with warm and then cold water.
 - Hydroextract and air dry.

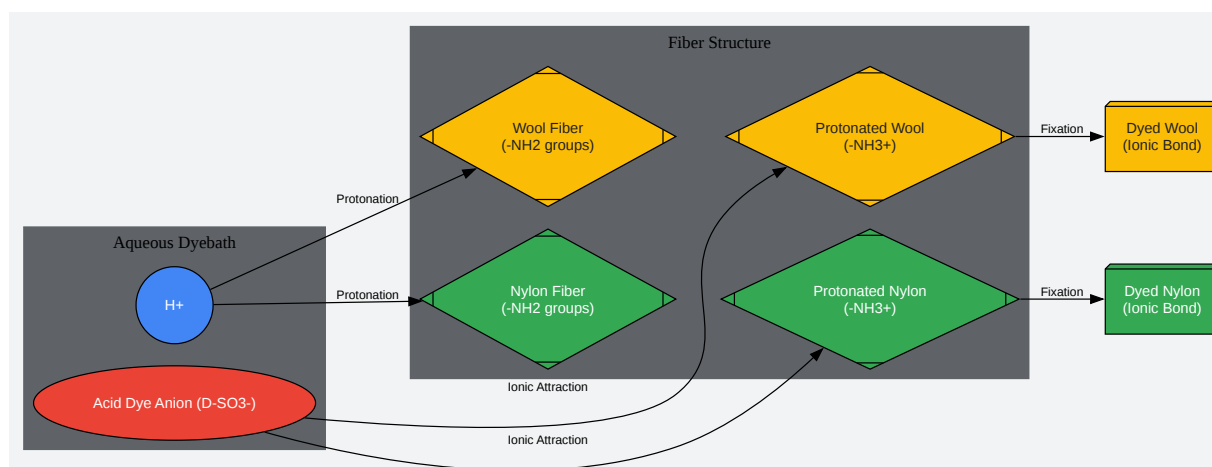
Colorfastness Testing Protocols

- Lightfastness (ISO 105-B02): Dyed samples are exposed to a xenon arc lamp under controlled conditions, simulating natural daylight. The change in color is assessed by comparing the exposed sample with a set of blue wool standards (rating 1-8).
- Washfastness (ISO 105-C06): A dyed specimen in contact with a multi-fiber strip is laundered in a soap solution. The test evaluates the color change of the specimen and the

degree of staining on the adjacent fabrics, which are then rated using grey scales.

Visualization of the Dyeing Mechanism

The following diagram illustrates the general mechanism of acid dye application to protein and polyamide fibers.



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Caption: Acid dye mechanism on wool and nylon.

Conclusion

Acid Black 107 demonstrates excellent performance characteristics on wool, with high ratings for light and wet fastness. While specific comparative data for nylon is limited, as a 1:2 metal-complex dye, it is expected to exhibit very good to excellent fastness properties on this fiber as

well. The higher number of amino end groups in nylon suggests a potential for higher dye exhaustion compared to wool under optimal dyeing conditions. The choice between wool and nylon for a specific application will depend on the desired end-product characteristics, with both fibers being suitable substrates for achieving deep, fast black shades with **Acid Black 107**.

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